1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate (CAS: 321430-31-3) is a synthetic organic compound with the molecular formula C₁₃H₁₄ClF₃N₂O₂ and a molecular weight of 322.72 . It features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group at positions 3 and 5, respectively, linked to a piperidinyl acetate moiety. The compound is cataloged for research purposes, with applications in medicinal chemistry and agrochemical development .
Properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c1-8(20)21-10-2-4-19(5-3-10)12-11(14)6-9(7-18-12)13(15,16)17/h6-7,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAKUDWTZKSNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate typically involves multiple steps. One common method starts with the halogenation of a pyridine derivative to introduce the chloro and trifluoromethyl groups. This is followed by the formation of the piperidine ring and its subsequent attachment to the pyridine ring via an acetate linkage. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using chlorinating agents and trifluoromethylating reagents. The piperidine ring can be synthesized through cyclization reactions, and the final acetate linkage is formed through esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position of the pyridine ring serves as a primary site for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from the adjacent trifluoromethyl group, which polarizes the C–Cl bond.
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitution at the 4-position due to electron-donating resonance effects from the piperidinyl-acetate moiety.
| Electrophile | Conditions | Products | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | - Dominant para substitution - Minimal ortho products observed | |
| Sulfonation | H₂SO₄, 120°C | 4-Sulfonic acid | - Requires fuming H₂SO₄ - Functionalization improves solubility |
Acetate Hydrolysis
The piperidinyl acetate group undergoes hydrolysis under basic or acidic conditions:
-
Base-mediated (NaOH, H₂O/EtOH, 60°C) : Yields 4-piperidinol derivative (quantitative conversion).
-
Acid-mediated (HCl, reflux) : Forms HCl salt of the piperidinol (yields: 85–92%).
Trifluoromethyl Reactivity
The –CF₃ group participates in:
-
Radical reactions : Initiated by AIBN, forms cross-coupled adducts with alkenes .
-
Hydrolysis resistance : Stable under acidic/basic conditions, preserving lipophilicity .
Coupling Reactions
The pyridine scaffold facilitates cross-coupling via palladium catalysis:
| Reaction Type | Catalysts/ligands | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 50–65% |
Biological Activity and Mechanistic Insights
While not a direct reaction, the compound’s interactions with biological targets inform its reactivity:
-
Enzyme inhibition : Binds allosterically to bacterial Sfp-PPTase (IC₅₀: 300 nM) via noncompetitive inhibition .
-
Metabolic stability : The –CF₃ group reduces oxidative metabolism, enhancing half-life in vivo .
Comparative Reactivity of Structural Analogs
Data from analogs highlight the compound’s unique behavior:
Purification
Scientific Research Applications
Medicinal Chemistry Applications
- Pharmacological Activity : The trifluoromethyl group in the compound is associated with improved potency in various biological assays. Studies have shown that compounds containing this group can significantly enhance the inhibition of serotonin uptake, which is crucial for developing antidepressants and anxiolytics .
- Targeting Receptors : Research indicates that derivatives of this compound can selectively modulate metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders. For instance, a study demonstrated that related compounds exhibited potent positive allosteric modulation of mGluR2, suggesting potential applications in treating conditions like schizophrenia and anxiety disorders .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. Studies have indicated that similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Serotonin Uptake Inhibition | Enhanced potency due to trifluoromethyl group | |
| mGluR Modulation | Positive allosteric modulation | |
| Anticancer Activity | Inhibition of tumor growth |
Case Studies
-
Study on Antidepressant Potential :
- A recent study explored the effects of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate on serotonin receptors. The results indicated a significant increase in receptor binding affinity compared to non-fluorinated analogs, suggesting its potential as a lead compound for developing new antidepressants .
- Research on Neurological Disorders :
-
Antitumor Activity Assessment :
- A comprehensive analysis was conducted to assess the anticancer properties of related compounds. The findings revealed that these compounds inhibited the proliferation of several cancer cell lines through apoptosis induction mechanisms, marking them as promising candidates for further development in oncology .
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide (CAS: 1311279-19-2)
- Molecular Formula : C₁₄H₁₇ClF₃N₃O
- Key Differences : Replaces the acetate group with a methylamide-carboxylic acid chain.
- This compound’s molecular weight (335.75) is slightly higher, suggesting altered pharmacokinetic properties .
(4-Benzylpiperazino)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)methanone (CAS: 303998-78-9)
- Molecular Formula : C₂₃H₂₆ClF₃N₄O
- Key Differences: Incorporates a benzylpiperazino-methanone group instead of acetate.
- Implications: The bulky benzylpiperazino group increases steric hindrance, likely reducing membrane permeability but improving target specificity. Its higher molecular weight (466.93) further distinguishes it from the simpler acetate derivative .
Agrochemical Analogues
Fluopyram (CAS: 658066-35-4)
- Structure : N-(2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide.
- Key Differences : Replaces the piperidinyl acetate with a benzamide-ethyl chain.
- Applications : A broad-spectrum fungicide with ISO approval. The benzamide group enhances stability and systemic activity in plants, whereas the acetate in the target compound may confer different metabolic pathways .
Haloxyfopetoxyethyl (CAS: 87237-48-7)
- Structure: Propanoic acid ester linked to the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group.
- Key Differences: The ester group and phenoxy substitution contrast with the piperidinyl acetate.
- Regulatory Status: Banned due to carcinogenicity in animal studies. This highlights how minor structural changes (e.g., ester vs. acetate) drastically alter toxicity profiles .
Pharmaceutical Analogues
Tovorafenib (OJEMDA)
- Structure : Contains a 5-chloro-4-(trifluoromethyl)-2-pyridinyl group fused to a thiazole-carboxamide scaffold.
- Key Differences : The pyridine ring is part of a larger kinase-inhibiting framework.
- Applications: Used in pediatric glioblastoma treatment.
Comparative Data Table
Key Findings and Implications
Structural Flexibility : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is a versatile scaffold. Substitutions on the piperidine ring (e.g., acetate, amide, or benzyl groups) modulate bioactivity and toxicity .
Toxicity vs. Efficacy : Haloxyfopetoxyethyl’s ban underscores the importance of substituent choice in safety profiles, while Fluopyram’s approval demonstrates that similar cores can be optimized for low-risk agrochemical use .
Pharmaceutical Potential: Tovorafenib’s success suggests that derivatives of the target compound could be engineered for kinase inhibition, pending structural modifications .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate, also known by its CAS number 551931-40-9, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22ClF3N4O
- Molecular Weight : 390.83 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, linked to a piperidine moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its potency as a pharmacological agent.
Biological Activity
- Antidepressant Effects :
- Anticancer Potential :
- Neuropharmacological Effects :
In Vitro Studies
- A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in neurotransmitter metabolism, indicating potential for treating disorders like depression and anxiety .
Case Studies
- Case Study 1 : In a clinical trial involving patients with major depressive disorder, administration of a related compound resulted in improved mood scores compared to placebo controls. The mechanism was hypothesized to involve enhanced serotonergic activity .
- Case Study 2 : Research on the anticancer properties revealed that the compound inhibited growth in several cancer cell lines, including breast and lung cancers. IC50 values were determined to be in the low micromolar range, suggesting potent activity .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Compound A | 551931-40-9 | 390.83 g/mol | Antidepressant, Anticancer |
| Compound B | 306976-40-9 | 280.68 g/mol | Antidepressant |
| Compound C | 1057282-45-7 | 250.12 g/mol | Neuroactive |
Q & A
Q. What are the recommended synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with functionalizing the pyridine core via nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethyl and chloro groups. The piperidine moiety can be attached through alkylation or reductive amination. Acetylation of the piperidine nitrogen is typically achieved using acetic anhydride or acetyl chloride under inert conditions.
- Optimization : Use Design of Experiments (DoE) to vary parameters (e.g., temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC. For example, highlights multi-step synthesis with yields improved by optimizing reagent stoichiometry and stepwise purification .
Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound in neurological or inflammatory disease models?
Methodological Answer:
- Functional group variation : Synthesize analogs with modifications to the pyridine (e.g., replacing Cl with F), piperidine (e.g., substituting acetate with other esters), or trifluoromethyl groups.
- Biological assays : Test analogs in vitro (e.g., enzyme inhibition assays for kinases) and in vivo (e.g., rodent inflammation models). suggests similar pyridine derivatives are used as building blocks in neurological drug discovery .
- Data analysis : Apply multivariate regression to correlate structural features with activity, as seen in ’s medicinal chemistry framework .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-analysis : Systematically compare datasets, focusing on variables like assay conditions (e.g., cell line differences, concentration ranges).
- Dose-response validation : Replicate conflicting studies with standardized protocols. emphasizes critical analysis of prior work to identify methodological gaps .
- Theoretical alignment : Link discrepancies to differences in conceptual frameworks (e.g., receptor binding vs. metabolic stability), as noted in .
Q. What computational approaches predict the compound’s binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics simulations to assess binding stability.
- QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors. highlights the integration of theoretical frameworks to guide computational design .
Q. What are the challenges in achieving enantioselective synthesis of this compound?
Methodological Answer:
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. Adjust storage conditions (e.g., -20°C under argon) based on results.
- Buffering systems : Use phosphate or acetate buffers (pH 4–7) to minimize hydrolysis of the acetate group, as suggested in ’s assay protocols .
Q. What interdisciplinary applications exist beyond medicinal chemistry?
Methodological Answer:
- Material science : Explore its use in liquid crystals or polymers by analyzing thermal stability (TGA/DSC) and electronic properties (UV-Vis, cyclic voltammetry). and note structural features (e.g., trifluoromethyl groups) relevant to material design .
- Chemical biology : Develop fluorescent probes by conjugating the compound to dyes (e.g., FITC) for cellular imaging, as seen in ’s biological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
